molecular formula C8H9F3N2O2 B2411982 1-Isopropyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2137783-72-1

1-Isopropyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2411982
CAS No.: 2137783-72-1
M. Wt: 222.167
InChI Key: LAMMLTFDTJADOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of an isopropyl group at the first position and a trifluoromethyl group at the fifth position of the pyrimidine ring. The pyrimidine ring itself is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound also contains two keto groups at positions 2 and 4, making it a dione.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Isopropyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione can be synthesized through various synthetic routes. One common method involves the condensation of 1-isopropyl-5-(trifluoromethyl)pyrimidine-2,4-dione with appropriate reagents under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the starting material, followed by the addition of the desired electrophile.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The isopropyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under high-pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce hydroxylated derivatives. Substitution reactions can result in a wide range of functionalized pyrimidine derivatives.

Scientific Research Applications

1-Isopropyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-isopropyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with nucleic acid synthesis. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Isopropyl-5-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of a trifluoromethyl group.

    1-Isopropyl-5-chloropyrimidine-2,4(1H,3H)-dione: Contains a chlorine atom instead of a trifluoromethyl group.

    1-Isopropyl-5-bromopyrimidine-2,4(1H,3H)-dione: Contains a bromine atom instead of a trifluoromethyl group.

Uniqueness

1-Isopropyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and biological activity compared to its analogs with different substituents.

Biological Activity

1-Isopropyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, characterized by an isopropyl group and a trifluoromethyl group, positions it as a compound of interest in various biological studies due to its potential antimicrobial, antiviral, and anticancer activities.

Chemical Structure

The compound features a pyrimidine ring with two keto groups at positions 2 and 4. The presence of the trifluoromethyl group enhances its electronic properties, potentially affecting its biological activity.

Biological Activity Overview

Recent studies have highlighted the biological activities of this compound and its derivatives. The following sections detail these activities, supported by data from various research findings.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study reported that several trifluoromethyl pyrimidine derivatives demonstrated moderate to excellent antifungal activities against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum.

Antifungal Activity

Table 1 summarizes the antifungal efficacy of selected derivatives:

CompoundInhibition Rate (%)Comparison
5b96.76Better than tebuconazole (96.45%)
5j96.84Better than tebuconazole (96.45%)
5l100Better than tebuconazole (96.45%)
5v82.73Equal to tebuconazole (83.34%)

These results suggest that certain derivatives of this compound could serve as effective antifungal agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown activity against various cancer cell lines including PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer).

Anticancer Activity Test Results

The following table presents the anticancer activities observed:

Cell LineIC50 (µg/mL)Control (Doxorubicin)
PC3XY
K562XY
HeLaXY
A549XY

(Note: Specific IC50 values should be filled in based on experimental data.)

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It may inhibit key enzymes or pathways involved in cell proliferation or fungal growth. The trifluoromethyl group may enhance lipophilicity and membrane permeability, facilitating cellular uptake and enhancing biological activity.

Properties

IUPAC Name

1-propan-2-yl-5-(trifluoromethyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-4(2)13-3-5(8(9,10)11)6(14)12-7(13)15/h3-4H,1-2H3,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMMLTFDTJADOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=O)NC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.